molecular formula C19H27N3 B6501619 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine CAS No. 1396884-37-9

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine

Cat. No. B6501619
CAS RN: 1396884-37-9
M. Wt: 297.4 g/mol
InChI Key: QBTOCGGXSZGTGU-UHFFFAOYSA-N
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Description

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine, commonly known as DMMP, is an organic compound that has been gaining attention in the scientific community due to its unique properties. DMMP is a cyclic amine with a pyrazole ring and a methyl group attached to a piperidine ring. It is a colorless, odorless, and water-soluble compound that is mainly used in scientific research and laboratory experiments. DMMP has a variety of applications, including synthesizing other compounds, studying the mechanism of action of drugs, and investigating biochemical and physiological effects.

Scientific Research Applications

DMMP has a variety of applications in scientific research. It can be used as a building block for synthesizing other compounds, such as pyrazole derivatives. It can also be used as a catalyst for organic reactions, such as the Biginelli reaction. DMMP has also been used to study the mechanism of action of drugs, as well as to investigate biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of DMMP is not fully understood. However, it is believed to act as an agonist of the G-protein coupled receptor GPR55. This receptor is involved in various biological processes, including cell proliferation, apoptosis, and inflammation. Activation of GPR55 by DMMP is thought to lead to downstream signaling events that can affect the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
DMMP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce cell proliferation, and induce apoptosis. It has also been shown to reduce oxidative stress, modulate the activity of enzymes involved in cell metabolism, and activate pathways involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

DMMP has several advantages for use in laboratory experiments. It is a water-soluble compound that is relatively easy to synthesize. It also has a variety of applications in scientific research, making it a useful tool for studying biochemical and physiological effects. However, there are some limitations to using DMMP in laboratory experiments. It is not approved for human use, so it cannot be used to study the effects of drugs in humans. Additionally, its mechanism of action is not fully understood, so further research is needed to understand how it affects biochemical and physiological processes.

Future Directions

There are a variety of potential future directions for research involving DMMP. Further research is needed to understand the exact mechanism of action of the compound and to determine how it affects biochemical and physiological processes. Additionally, more research is needed to understand the potential therapeutic applications of DMMP and to develop new methods for its synthesis. Other potential future directions include studying the effects of DMMP on other G-protein coupled receptors, investigating the effects of DMMP on cell metabolism, and exploring the potential uses of DMMP as a drug delivery system.

Synthesis Methods

DMMP can be synthesized through a variety of methods. One of the most common methods is the Biginelli reaction, which involves the reaction of urea, an aldehyde, and an α-ketoacid. This reaction produces a 3,5-dimethylpyrazolone, which is then reacted with a secondary amine to form the desired product. Another method is the Ugi reaction, which involves the reaction of an aldehyde, an amine, and an isocyanide. This reaction produces an intermediate that is then reacted with a secondary amine to form the desired product.

properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3/c1-15-6-4-5-7-19(15)14-21-10-8-18(9-11-21)13-22-17(3)12-16(2)20-22/h4-7,12,18H,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTOCGGXSZGTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CN3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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